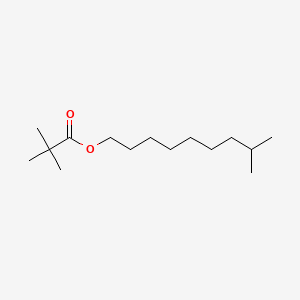
Isodecyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodecyl pivalate, also known as propanoic acid, 2,2-dimethyl-, isodecyl ester, is a chemical compound with the molecular formula C15H30O2 and a molecular weight of 242.3975 g/mol . It is primarily used as an emollient and skin conditioning agent in cosmetic formulations due to its ability to improve skin softness .
Méthodes De Préparation
Isodecyl pivalate is synthesized through the esterification of pivalic acid (2,2-dimethylpropanoic acid) with isodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Analyse Des Réactions Chimiques
Isodecyl pivalate undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
Isodecyl pivalate has various applications in scientific research, including:
Cosmetic Industry: It is widely used as an emollient and skin conditioning agent in cosmetic formulations.
Polymer Chemistry: It is used as a stabilizer in the synthesis of CO2-soluble vinyl pivalate hydrocarbon stabilizers via RAFT polymerization.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Mécanisme D'action
The primary mechanism of action of isodecyl pivalate involves its enzymatic hydrolysis in the gastrointestinal tract and liver, resulting in the formation of isodecyl alcohol and pivalic acid. These hydrolysis products are then absorbed and metabolized in the body. The esterases catalyzing the hydrolysis are present in most tissues and organs, with particularly high concentrations in the gastrointestinal tract and liver .
Comparaison Avec Des Composés Similaires
Isodecyl pivalate can be compared with other similar compounds, such as:
Isodecyl neopentanoate: Similar in structure and function, used as an emollient in cosmetic formulations.
Isodecyl laurate: Another ester used in cosmetics, known for its skin conditioning properties.
Isodecyl palmitate: Used in cosmetics for its emollient properties, similar to this compound.
This compound is unique due to its specific combination of pivalic acid and isodecyl alcohol, which provides distinct physicochemical properties and applications in various industries.
Propriétés
Numéro CAS |
60209-82-7 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
8-methylnonyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H30O2/c1-13(2)11-9-7-6-8-10-12-17-14(16)15(3,4)5/h13H,6-12H2,1-5H3 |
Clé InChI |
KGKQNDQDVZQTAG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C(C)(C)C |
SMILES canonique |
CC(C)CCCCCCCOC(=O)C(C)(C)C |
Key on ui other cas no. |
60209-82-7 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















